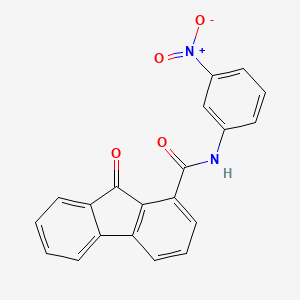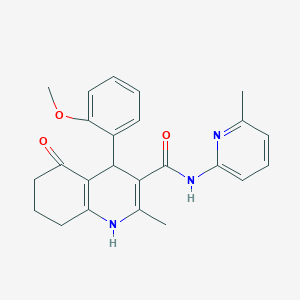![molecular formula C17H15BrFNO3 B5030726 3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5030726.png)
3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one, also known as BFA, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. BFA belongs to the family of chalcones, which are natural compounds found in various plants. The unique chemical structure of BFA makes it a promising candidate for the development of new drugs to treat a variety of diseases.
Mechanism of Action
The mechanism of action of 3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been shown to inhibit the activity of the protein kinase C (PKC) family of enzymes, which play a key role in cell signaling and regulation. 3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins within cells.
Biochemical and Physiological Effects:
3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been shown to have a variety of biochemical and physiological effects in cells and organisms. 3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer effects. 3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in various cellular processes and can contribute to oxidative stress and damage. Additionally, 3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been shown to modulate the activity of various enzymes and proteins involved in cellular metabolism and signaling.
Advantages and Limitations for Lab Experiments
3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one has several advantages for use in laboratory experiments. 3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one is readily available and can be synthesized using relatively simple methods. 3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one is also stable and can be stored for extended periods of time. However, 3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one has some limitations for use in laboratory experiments. 3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one is relatively insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, 3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one can be toxic to cells at high concentrations, which can limit its use in some experiments.
Future Directions
There are several potential future directions for research on 3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one. One area of interest is the development of 3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one-based drugs for the treatment of cancer and other diseases. 3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one has shown promising anti-cancer effects in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the elucidation of the mechanism of action of 3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one. While some aspects of the mechanism of action have been identified, further research is needed to fully understand how 3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one exerts its effects. Additionally, research on the pharmacokinetics and toxicity of 3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one is needed to determine its safety and efficacy in humans.
Synthesis Methods
3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one can be synthesized using various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel reaction. In the Claisen-Schmidt condensation reaction, 4-bromo-2-fluorobenzaldehyde and 3,4-dimethoxybenzaldehyde are reacted with a base to form the corresponding enolate ions, which then undergo a condensation reaction to form 3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one. In the Knoevenagel reaction, 4-bromo-2-fluorobenzaldehyde and 3,4-dimethoxyacetophenone are reacted with a base to form 3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one.
Scientific Research Applications
3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. 3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. 3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been shown to have antimicrobial activity against various bacteria and fungi.
properties
IUPAC Name |
(E)-3-(4-bromo-2-fluoroanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO3/c1-22-16-6-3-11(9-17(16)23-2)15(21)7-8-20-14-5-4-12(18)10-13(14)19/h3-10,20H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUDLIBAELMTKD-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)Br)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/NC2=C(C=C(C=C2)Br)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B5030646.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5030657.png)
![2-{[3-(2-ethoxyphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5030664.png)
![1-allyl-3-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]pyridinium iodide](/img/structure/B5030668.png)
![N-(4-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5030676.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[benzyl(methyl)amino]-2-indanecarboxamide](/img/structure/B5030677.png)
![2-(4-methylphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5030689.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5030705.png)
![[1-[(5-chloro-2-thienyl)carbonyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5030706.png)
![5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone](/img/structure/B5030708.png)


![N-[2-(phenylethynyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5030732.png)
